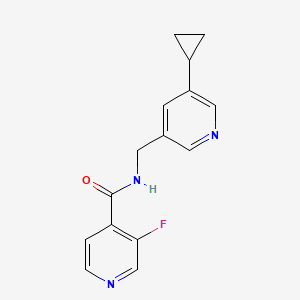
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. It likely has a pyridine ring attached to a cyclopropyl group via a methylene (-CH2-) bridge, and a fluorine atom and an isonicotinamide group attached to the third position of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyclopropyl group, and the fluorine atom. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The cyclopropyl group is strained and can undergo ring-opening reactions. The fluorine atom is highly electronegative and can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and stability.Aplicaciones Científicas De Investigación
Agrochemical Industry
Trifluoromethylpyridines (TFMP): and their derivatives, which include the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the market, and since then, over 20 new TFMP-containing agrochemicals have been named . The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their biological activities.
Pharmaceutical Industry
Several TFMP derivatives are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved for the market, and many more are undergoing clinical trials . The compound’s structural properties make it a candidate for developing new therapeutic interventions, particularly in the areas of drug discovery and medicinal chemistry.
Anti-Fibrosis Activity
The compound has shown potential in the study of anti-fibrosis activity. Novel heterocyclic compounds containing pyrimidine and pyridine moieties, like the compound , have been synthesized and evaluated for their anti-fibrotic activities. Some derivatives have shown better activities than existing drugs, indicating that this compound could be developed into novel anti-fibrotic drugs .
Veterinary Products
Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility and importance in multiple areas of health and medicine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-14-9-17-4-3-13(14)15(20)19-7-10-5-12(8-18-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVJNHKHMFHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-3-fluoroisonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

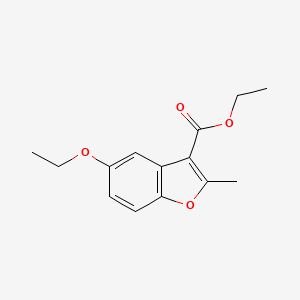
![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)
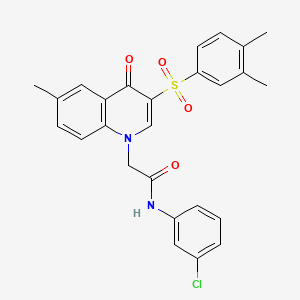
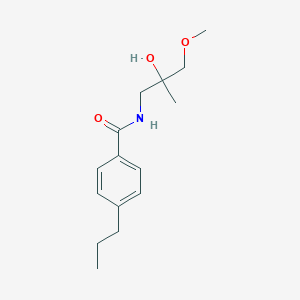
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878273.png)
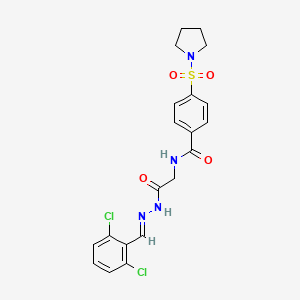
![4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2878275.png)
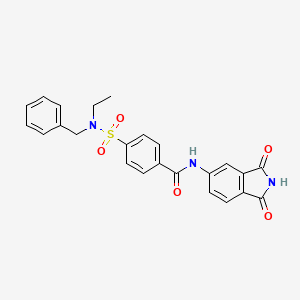
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)
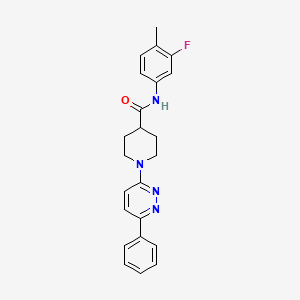
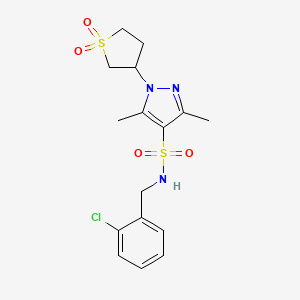
![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)